molecular formula C15H12BrN3O2S B2592219 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 1021105-06-5

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2592219
CAS No.: 1021105-06-5
M. Wt: 378.24
InChI Key: JSSBDNPAJWIRGZ-UHFFFAOYSA-N
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Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that features a unique combination of a brominated thiophene ring, an oxadiazole ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for 12 hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is unique due to the presence of the phenylpropanamide moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSBDNPAJWIRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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